molecular formula C7H16N2 B13839104 (1S,2S)-Cycloheptane-1,2-diamine

(1S,2S)-Cycloheptane-1,2-diamine

Cat. No.: B13839104
M. Wt: 128.22 g/mol
InChI Key: DBBUVLSRTWYISN-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2S)-Cycloheptane-1,2-diamine is a chiral diamine with a seven-membered cycloheptane ring and two adjacent amine groups in the (1S,2S) configuration. Its molecular formula is C₇H₁₄N₂, molecular weight 126.20 g/mol, and CAS number 251979-90-5 . This compound is notable for its role in asymmetric catalysis and coordination chemistry, where its larger ring size and stereochemistry influence ligand-metal interactions.

Properties

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

(1S,2S)-cycloheptane-1,2-diamine

InChI

InChI=1S/C7H16N2/c8-6-4-2-1-3-5-7(6)9/h6-7H,1-5,8-9H2/t6-,7-/m0/s1

InChI Key

DBBUVLSRTWYISN-BQBZGAKWSA-N

Isomeric SMILES

C1CC[C@@H]([C@H](CC1)N)N

Canonical SMILES

C1CCC(C(CC1)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Asymmetric Synthesis: One common method for preparing (1S,2S)-Cycloheptane-1,2-diamine involves the asymmetric hydrogenation of cycloheptene derivatives using chiral catalysts. This method ensures high enantioselectivity and yields the desired (1S,2S) configuration.

    Reductive Amination: Another approach is the reductive amination of cycloheptanone with ammonia or primary amines in the presence of reducing agents such as sodium borohydride or hydrogen gas with a suitable catalyst.

Industrial Production Methods: Industrial production of (1S,2S)-Cycloheptane-1,2-diamine typically involves large-scale asymmetric hydrogenation processes using chiral catalysts. These processes are optimized for high yield and enantioselectivity, making them suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1S,2S)-Cycloheptane-1,2-diamine can undergo oxidation reactions to form corresponding imines or oximes. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: The compound can be reduced to form cycloheptane derivatives with single amino groups. Reducing agents such as lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions can occur at the amino groups, leading to the formation of various substituted derivatives. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, mild acidic or basic conditions.

    Reduction: Lithium aluminum hydride, hydrogen gas with catalysts like palladium on carbon.

    Substitution: Alkyl halides, acyl chlorides, under basic or neutral conditions.

Major Products:

    Oxidation: Imines, oximes.

    Reduction: Monoamine derivatives.

    Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

Chemistry:

    Chiral Ligands: (1S,2S)-Cycloheptane-1,2-diamine is used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.

    Catalysis: It serves as a catalyst or co-catalyst in various organic reactions, enhancing reaction rates and selectivity.

Biology and Medicine:

    Pharmaceuticals: The compound is explored for its potential in drug development, particularly in the synthesis of chiral drugs and intermediates.

    Biochemical Research: It is used in the study of enzyme mechanisms and as a building block for biologically active molecules.

Industry:

    Material Science: (1S,2S)-Cycloheptane-1,2-diamine is utilized in the synthesis of polymers and advanced materials with specific properties.

    Agrochemicals: It is investigated for its potential use in the development of agrochemicals and plant growth regulators.

Mechanism of Action

The mechanism of action of (1S,2S)-Cycloheptane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or receptors with high specificity, influencing biochemical pathways. For example, it can act as an inhibitor or activator of certain enzymes, modulating their activity and affecting cellular processes.

Comparison with Similar Compounds

Cyclic Diamines: Ring Size Variations

The size of the cyclic backbone significantly impacts steric and electronic properties. Key examples include:

Compound Name CAS Number Molecular Formula Molecular Weight Ring Size Key Applications/Properties
(1S,2S)-Cycloheptane-1,2-diamine 251979-90-5 C₇H₁₄N₂ 126.20 7-membered Chiral ligands, coordination polymers
(1S,2S)-Cyclohexane-1,2-diamine 21436-03-3 C₆H₁₄N₂ 114.19 6-membered MOF synthesis (e.g., Mg₂(dobpdc)), catalysis
cis-Cyclopentane-1,2-diamine (4b) - C₁₁H₁₄FN₂ 194.12 5-membered Photoredox-catalyzed cycloadditions

Key Findings :

  • Catalytic Efficiency : Cyclohexane-1,2-diamine is widely used in metal-organic frameworks (MOFs) for CO₂ adsorption due to optimal amine spacing. Cyclopentane derivatives, with smaller rings, are favored in photoredox synthesis for enhanced diastereoselectivity.

Substituent Modifications

Functional groups on the diamine backbone alter reactivity and stability:

Compound Name Substituents Molecular Weight Key Properties
(1S,2S)-N,N′-Dimethylcyclohexane-1,2-diamine N-methyl 142.25 Increased steric bulk, improved air stability
(1S,2S)-1,2-Diphenylethylenediamine Phenyl groups 212.29 Enhanced π-π interactions in Schiff base complexes
(1S,2S)-1,2-Dimesitylethane-1,2-diamine Mesityl groups 356.51 High enantioselectivity in asymmetric catalysis

Key Findings :

  • N-Methylation : Reduces hygroscopicity and improves handling (e.g., (1S,2S)-N,N′-Dimethylcyclohexane-1,2-diamine).
  • Aryl Substituents : Phenyl or mesityl groups enhance chiral induction in catalysis but may reduce solubility.

Stereochemical Considerations

Enantiomeric pairs and diastereomers exhibit divergent behaviors:

Compound Pair Configuration Applications
(1S,2S)-Cyclohexane-1,2-diamine cis Chiral salen ligands for asymmetric oxidation
(1R,2R)-Cyclohexane-1,2-diamine cis (enantiomer) Mirror-image catalytic activity
trans-Cyclohexane-1,2-diamine trans Rarely used due to mismatched amine spacing for MOFs

Key Findings :

  • Cis vs. Trans : Cis-diamines (e.g., (1S,2S)-cyclohexane-1,2-diamine) are preferred in MOFs and catalysis for cooperative binding.
  • Enantiomer Utility : Opposite configurations enable enantioselective synthesis (e.g., (R,R)- vs. (S,S)-CHDA in self-assembly).

Physical and Chemical Properties

Property (1S,2S)-Cycloheptane-1,2-diamine (1S,2S)-Cyclohexane-1,2-diamine cis-Cyclopentane-1,2-diamine
Boiling Point Not reported Not reported Decomposes upon heating
Solubility Likely polar solvents Soluble in methanol, DCM DCM, THF
Stability Air-sensitive (inferred) Air-sensitive Stable under inert conditions

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.